(R)-2-Amino-N-(2-methoxyethyl)-3-methylbutanamide
Description
(R)-2-Amino-N-(2-methoxyethyl)-3-methylbutanamide is a chiral amide derivative characterized by a branched alkyl chain at the α-carbon and a methoxyethyl substituent on the amide nitrogen. The (R)-configuration at the α-carbon and the presence of a methoxyethyl group confer distinct stereoelectronic properties, influencing solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
(2R)-2-amino-N-(2-methoxyethyl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-6(2)7(9)8(11)10-4-5-12-3/h6-7H,4-5,9H2,1-3H3,(H,10,11)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUKLBXZIUMOFC-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCOC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)NCCOC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-N-(2-methoxyethyl)-3-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-methylbutanoic acid and 2-methoxyethylamine.
Amidation Reaction: The carboxylic acid group of ®-3-methylbutanoic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This is followed by the addition of 2-methoxyethylamine to form the amide bond.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired ®-2-Amino-N-(2-methoxyethyl)-3-methylbutanamide.
Industrial Production Methods
In an industrial setting, the synthesis of ®-2-Amino-N-(2-methoxyethyl)-3-methylbutanamide can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-N-(2-methoxyethyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-N-(2-methoxyethyl)-3-methylbutanamide is used as a building block for the synthesis of more complex molecules. Its chiral center makes it valuable for the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features allow it to mimic natural substrates, making it useful in probing enzyme mechanisms.
Medicine
In medicinal chemistry, ®-2-Amino-N-(2-methoxyethyl)-3-methylbutanamide is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of ®-2-Amino-N-(2-methoxyethyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the methoxyethyl side chain can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Compounds
Methoxyethyl vs. Boronic Acid Derivatives
The boronic acid derivative in ([2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) shares the methoxyethyl group with the target compound but incorporates a boronic acid moiety. This substitution enables covalent binding to HDAC active sites, achieving 50% inhibition of fungal appressorium formation at 1 µM .
Cyanomethyl vs. Methoxyethyl Substituents
(R)-2-Amino-N-(cyanomethyl)-3-methylbutanamide () replaces the methoxyethyl group with a cyanomethyl moiety. The electron-withdrawing cyano group enhances solubility in polar solvents but may reduce metabolic stability due to susceptibility to hydrolysis. This compound’s synthesis (74% yield) suggests scalability for prodrug development, whereas the methoxyethyl variant’s ether linkage likely improves stability under physiological conditions .
Trifluoromethyl-Substituted Analogues
Compounds like (R)-N-(3,5-bis(trifluoromethyl)phenyl)-...butanamide () feature trifluoromethyl groups, which increase lipophilicity and enhance membrane permeability. These analogues exhibit antifungal activity via inhibition of appressorium formation, with yields up to 77% in synthesis . The target compound’s methoxyethyl group may balance lipophilicity and solubility better than trifluoromethyl groups, optimizing pharmacokinetics.
Pharmacokinetic and Metabolic Considerations
- Tissue Distribution: Analogues such as CGP 69846A (), an antisense oligonucleotide, show rapid tissue distribution (t₁/₂ = 16–60 hr in tissues vs. 30–45 min in plasma). While the target amide is smaller and non-oligonucleotide, its methoxyethyl group may facilitate similar tissue penetration without significant accumulation .
- Metabolic Stability: The methoxyethyl group’s ether bond is less prone to enzymatic cleavage compared to ester or cyano groups, as seen in ethyl (R)-2-amino-3,3-dimethylbutanoate (), which requires hydrolysis for activation .
Biological Activity
(R)-2-Amino-N-(2-methoxyethyl)-3-methylbutanamide, also known as a derivative of amino acid analogs, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₈H₁₉ClN₂O₂
- CAS Number : 1236259-24-7
- Molecular Weight : 194.70 g/mol
Research indicates that this compound may exert its effects through several mechanisms:
- Receptor Interaction : The compound likely interacts with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. Its structural similarity to other amino acid derivatives suggests potential agonistic or antagonistic properties at these receptors.
- Enzyme Inhibition : Preliminary studies suggest that this compound might inhibit specific enzymes, including monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin in the synaptic cleft.
- Neuroprotective Effects : Similar compounds have shown neuroprotective properties by enhancing brain-derived neurotrophic factor (BDNF) levels, which are crucial for neuronal survival and function.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Dopaminergic Activity : Research indicates that the compound has a selective binding affinity for dopamine receptors, suggesting potential applications in treating disorders such as Parkinson's disease or schizophrenia.
- Neuroprotection : In cell cultures, the compound has been shown to protect against oxidative stress-induced apoptosis by modulating BDNF levels and reducing markers of oxidative damage.
In Vivo Studies
Case studies involving animal models have provided insights into the compound's efficacy:
- Behavioral Tests : In rodent models, administration of this compound resulted in improved motor coordination and cognitive function, indicating its potential as a therapeutic agent for neurodegenerative diseases.
- Biochemical Analysis : Post-treatment analysis revealed elevated levels of BDNF and reduced markers of neuroinflammation, supporting its role in neuroprotection.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is essential. The following table summarizes key findings:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| (R)-N'-Benzyl 2-amino-3-methylbutanamide | MAO-B inhibition | Anticonvulsant activity |
| 5,6-Dimethoxy-N-dipropyl-aminoindan | D(3) receptor antagonist | Antipsychotic effects |
| This compound | Dopamine receptor interaction | Neuroprotective and cognitive enhancement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
